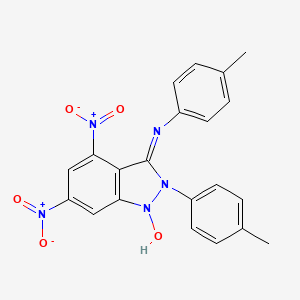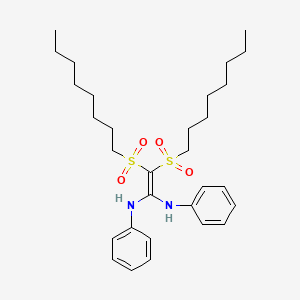
N,2-bis(4-methylphenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of nitro groups into the aromatic ring.
Amination: Formation of the amino group through a substitution reaction.
Cyclization: Formation of the indazole ring system.
Quaternization: Introduction of the quaternary ammonium group.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
科学的研究の応用
2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazole
- 2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium chloride
Uniqueness
2-(4-Methylphenyl)-3-[(4-methylphenyl)amino]-4,6-dinitro-2H-indazol-1-ium-1-olate is unique due to its specific combination of functional groups and the presence of the quaternary ammonium group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C21H17N5O5 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
1-hydroxy-N,2-bis(4-methylphenyl)-4,6-dinitroindazol-3-imine |
InChI |
InChI=1S/C21H17N5O5/c1-13-3-7-15(8-4-13)22-21-20-18(11-17(25(28)29)12-19(20)26(30)31)24(27)23(21)16-9-5-14(2)6-10-16/h3-12,27H,1-2H3 |
InChIキー |
MGIVNDTWNNZHFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=C(C=C4)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)

![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)

![N-{2-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide](/img/structure/B15010545.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

![ethyl 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15010580.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15010584.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)
